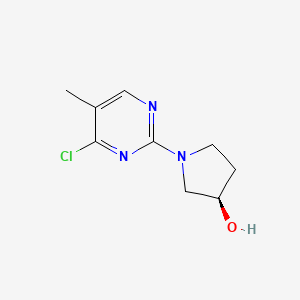
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies that highlight its applications in various fields.
Molecular Characteristics
The compound has the following molecular specifications:
- Molecular Formula : C9H12ClN3O
- Molecular Weight : 213.66 g/mol
- IUPAC Name : (3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
- Canonical SMILES : CC1=CN=C(N=C1Cl)N2CCC(C2)O
These properties suggest that the compound may interact with biological systems in complex ways, potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substituents showed enhanced bioactivity, suggesting a structural relationship between molecular composition and antimicrobial efficacy .
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| This compound | TBD | TBD |
Antiviral Potential
Emerging studies have also explored the antiviral potential of compounds similar to this compound. For instance, certain pyrimidine derivatives have shown effectiveness against viral replication in vitro, particularly in inhibiting respiratory syncytial virus (RSV) and other viral pathogens . The mechanism of action often involves interference with viral RNA synthesis or protein expression.
Study on Antibacterial Efficacy
In a detailed investigation published in the MDPI journal, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties. Among these, this compound was highlighted for its promising activity against S. aureus and E. coli strains. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify the effectiveness of these compounds .
Antiviral Activity Assessment
Another study focused on the antiviral properties of pyrimidine-based compounds found that specific derivatives could inhibit viral replication at micromolar concentrations. The research indicated that modifications in the molecular structure could enhance activity against viral targets such as HCV and HIV . While direct data on this compound was limited, its structural similarities with active compounds suggest potential for further exploration.
属性
IUPAC Name |
(3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRFGDRORKGRX-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














